molecular formula C24H29NO6 B13023567 (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid CAS No. 2097334-20-6

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid

Cat. No.: B13023567
CAS No.: 2097334-20-6
M. Wt: 427.5 g/mol
InChI Key: GZKGVCBKFIAZRP-HXUWFJFHSA-N
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Description

This compound is a Boc-protected amino acid derivative featuring a propanoic acid backbone in the S-configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the phenyl ring at the β-position is substituted with a (2,4-dimethylbenzoyl)oxy methyl group. This structural motif enhances lipophilicity and steric bulk, influencing solubility, metabolic stability, and target binding. The compound is likely synthesized via coupling reactions involving DCC/DMAP or similar reagents, as seen in related syntheses .

Properties

CAS No.

2097334-20-6

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[4-[(2,4-dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C24H29NO6/c1-15-6-11-19(16(2)12-15)22(28)30-14-17-7-9-18(10-8-17)20(21(26)27)13-25-23(29)31-24(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,25,29)(H,26,27)/t20-/m1/s1

InChI Key

GZKGVCBKFIAZRP-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CNC(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid typically involves multiple steps:

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.

    Introduction of the 2,4-Dimethylbenzoyl Group: The 2,4-dimethylbenzoyl group is introduced via an esterification reaction using 2,4-dimethylbenzoic acid and a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as an impurity in the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy. Understanding the behavior of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products .
  • Intermediate in Synthesis :
    • It acts as an intermediate in synthesizing other pharmaceutical compounds. For instance, it is involved in the production of Netarsudil, a drug used for treating glaucoma by lowering intraocular pressure .
  • Analytical Studies :
    • The compound is utilized in analytical chemistry to study the degradation pathways of related pharmaceuticals. This helps in understanding stability profiles and optimizing storage conditions for drug formulations .

Research indicates that (S)-3-((tert-butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid exhibits potential biological activity. Its derivatives have been studied for their effects on various biological targets:

Case Study 1: Impurity Profile Analysis

In a study analyzing the impurity profile of Lacosamide, researchers identified (S)-3-((tert-butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid as a significant impurity. The study emphasized the importance of characterizing impurities to ensure drug quality and compliance with regulatory standards .

Case Study 2: Synthesis Route Optimization

A recent publication detailed an optimized synthetic route for producing Lacosamide that included this compound as an intermediate. The research highlighted how modifying reaction conditions could reduce the formation of unwanted by-products while maximizing yield .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid would depend on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a) Fluorophenyl Derivatives
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (Compound 62, ): Replaces the (2,4-dimethylbenzoyl)oxy methyl group with a 4-fluorophenyl. Impact: Reduced steric bulk and altered electronic properties (electron-withdrawing fluorine) may enhance solubility but decrease membrane permeability compared to the target compound .
  • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (): Esterified carboxylic acid improves cell permeability but requires hydrolysis for activation.
b) Chloro-Fluorophenyl Derivatives
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (): Dual halogenation introduces stronger electron-withdrawing effects and increased molecular weight (317.74 g/mol vs. ~395 g/mol for the target compound). Impact: Potential for enhanced binding to halogen-binding pockets in enzymes or receptors .
c) Boronophenyl Derivatives
  • (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (): Boronic acid substituent enables covalent interactions with diols or serine residues in proteases. Application: Useful as a reversible covalent inhibitor in drug design .
d) Acetylphenyl and tert-Butoxyphenyl Derivatives
  • (S)-3-(4-(tert-Butoxy)phenyl) derivative ():
    • tert-Butoxy group increases steric hindrance and lipophilicity, possibly reducing metabolic oxidation .

Backbone and Functional Group Modifications

a) Amino Acid Side Chain Variations
  • (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (): Thiophene replaces phenyl, altering π-π stacking interactions and electronic properties.
  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (): Branched alkyl chain increases hydrophobicity and may affect conformational flexibility .
b) Ester vs. Acid Forms
  • Methyl esters (e.g., ) exhibit higher cell permeability but require enzymatic hydrolysis for bioactivity, unlike the carboxylic acid form of the target compound .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid, with CAS No. 2097334-20-6, is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H29NO6C_{24}H_{29}NO_{6}, and it has a molecular weight of 427.49 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect amines during chemical reactions.

PropertyValue
Molecular Weight427.49 g/mol
SolubilityModerately soluble
Log P (octanol-water partition coefficient)3.41
Bioavailability Score0.56
BBB PermeantYes

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the dimethylbenzoyl moiety suggests potential interactions with cellular receptors or enzymes involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes such as CYP2C19 and CYP2C9, which are involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or toxicity .
  • Cell Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cancer progression by interacting with specific receptors or transcription factors .

Case Study: Anti-inflammatory Effects

A study focusing on similar compounds indicated that derivatives of Boc-amino acids can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests that (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid may have similar effects, warranting further investigation .

Case Study: Anticancer Potential

Research has shown that compounds with similar structural features can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the dimethylbenzoyl group may enhance this activity by stabilizing interactions with cancer cell receptors .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems:

  • Absorption : The compound has a high gastrointestinal absorption rate, indicating its potential effectiveness when administered orally.
  • Distribution : Its ability to cross the blood-brain barrier (BBB) suggests possible central nervous system effects.
  • Metabolism : As an inhibitor of CYP enzymes, it may alter the metabolism of other drugs, necessitating caution during co-administration .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂). Key steps include:

  • Activation of the carboxylic acid group with DCC.
  • Nucleophilic acyl substitution facilitated by DMAP.
  • Purification via preparative HPLC or silica gel chromatography .

Q. How is the compound purified after synthesis?

Purification involves:

  • Liquid-liquid extraction using solvents like ethyl acetate and water to remove unreacted reagents.
  • Silica gel column chromatography with gradients of petroleum ether/ethyl acetate for intermediate purification.
  • Final purification via preparative HPLC (e.g., XBridge phenyl column) to isolate high-purity product .

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • ¹H NMR : Assigns proton environments (e.g., tert-butoxycarbonyl (Boc) group at δ 1.4 ppm, aromatic protons).
  • LCMS (Electrospray Ionization) : Validates molecular weight and detects impurities.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions?

Store in a cool, dry environment (< -20°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat, or strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Stoichiometric adjustments : Increase equivalents of coupling reagents (e.g., DCC) to drive reactions to completion.
  • Solvent optimization : Replace CH₂Cl₂ with tetrahydrofuran (THF) for better solubility of intermediates.
  • Temperature control : Extend reaction times at room temperature (16–24 hours) to enhance conversion .

Q. How are stereochemical outcomes controlled during synthesis?

  • Use enantiomerically pure starting materials (e.g., (S)-configured amino acids).
  • Employ chiral catalysts or auxiliaries to prevent racemization during coupling steps.
  • Monitor optical rotation or chiral HPLC to verify enantiomeric excess .

Q. How can discrepancies in NMR data be resolved post-synthesis?

  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Spiking experiments : Add authentic reference samples to confirm peak assignments.
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational isomers .

Q. How to design pharmacokinetic studies for this compound?

  • In vitro assays : Measure metabolic stability using liver microsomes or hepatocytes.
  • In vivo models : Administer the compound intravenously/orally to rodents and analyze plasma concentrations via LC-MS/MS.
  • Prodrug strategies : Evaluate phosphate or amino acid ester derivatives to enhance bioavailability .

Q. How to address instability during long-term storage?

  • Lyophilization : Convert to a stable powder form under vacuum.
  • Protective additives : Include antioxidants (e.g., BHT) or desiccants in storage vials.
  • Periodic QC checks : Use HPLC to monitor degradation products (e.g., free amine from Boc deprotection) .

Q. What strategies mitigate impurities from incomplete coupling reactions?

  • Scavenger resins : Remove excess DCC derivatives post-reaction.
  • Tandem purification : Combine size-exclusion chromatography with reversed-phase HPLC.
  • Kinetic analysis : Use inline FT-IR or Raman spectroscopy to track reaction progress in real time .

Data Contradiction Analysis

Q. How to troubleshoot conflicting bioactivity data across studies?

  • Batch variability : Compare impurity profiles (e.g., residual solvents, diastereomers) via HPLC-MS.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .

Q. Why do synthetic yields vary between laboratories?

  • Reagent purity : Use freshly distilled DCC or replace with EDC/HOBt for higher reproducibility.
  • Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or glovebox techniques.
  • Scale effects : Optimize stirring efficiency and temperature gradients for larger batches .

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